molecular formula C6H8N4S B2714293 1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine CAS No. 2060033-94-3

1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine

Cat. No.: B2714293
CAS No.: 2060033-94-3
M. Wt: 168.22
InChI Key: TWVRMQQRLJWBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

1,3-Dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrazolo-thiazole family and is characterized by a unique structure that contributes to its biological activity. Its molecular formula is C_8H_10N_4S, with a molecular weight of 198.26 g/mol. The presence of both pyrazole and thiazole rings enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.22 μg/mLBactericidal
Escherichia coli0.25 μg/mLBactericidal
Pseudomonas aeruginosa0.30 μg/mLBactericidal

These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively and may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 12 µM

These findings suggest that this compound may be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

Cytokine Inhibition Percentage Concentration
TNF-α76%10 µM
IL-685%10 µM

This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo-thiazole derivatives in various therapeutic areas:

  • Combination Therapy in Cancer Treatment :
    • A study combined this compound with doxorubicin in MCF-7 cells.
    • Results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone.
  • Antimicrobial Synergy :
    • When tested with other antibiotics (e.g., ampicillin), the compound showed improved efficacy against resistant strains of bacteria.

Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(7)11-4/h1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIONBCJZUOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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